molecular formula C17H18F3N5O3S B6443884 3-[Methyl(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione CAS No. 2549053-14-5

3-[Methyl(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione

Número de catálogo: B6443884
Número CAS: 2549053-14-5
Peso molecular: 429.4 g/mol
Clave InChI: OCRHWFATXOLJCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[Methyl(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione (CAS: 2549053-14-5) is a heterocyclic compound with a molecular formula of C₁₇H₁₈F₃N₅O₃S and a molecular weight of 429.4 g/mol. Its structure features:

  • A 1,2-benzothiazole-1,1-dione core, which is associated with diverse biological activities, including enzyme inhibition and anti-inflammatory effects.
  • A piperidin-4-yl moiety linked to a methyl group and a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl substituent, introducing steric bulk and electron-withdrawing properties.
    The compound’s SMILES representation (CN(C1=NS(=O)(=O)c2ccccc21)C1CCN(Cc2nnc(C(F)(F)F)o2)CC1) highlights its complex architecture, combining aromatic, sulfonyl, and heterocyclic functionalities .

Propiedades

IUPAC Name

N-methyl-1,1-dioxo-N-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O3S/c1-24(15-12-4-2-3-5-13(12)29(26,27)23-15)11-6-8-25(9-7-11)10-14-21-22-16(28-14)17(18,19)20/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRHWFATXOLJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)CC2=NN=C(O2)C(F)(F)F)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of 5-(Trifluoromethyl)-1,3,4-Oxadiazole-2-Carbaldehyde

The 1,3,4-oxadiazole core is synthesized via cyclization of trifluoroacetyl hydrazide intermediates. As demonstrated in analogous syntheses , the reaction begins with the condensation of trifluoroacetic acid hydrazide (1) with acetic anhydride to form N-acetylated hydrazide (2). Subsequent treatment with phosphorus oxychloride (POCl₃) under reflux induces cyclodehydration, yielding 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid (3).

Key reaction conditions :

  • Hydrazide formation : Trifluoroacetic acid hydrazide (1.0 eq), acetic anhydride (2.5 eq), 80°C, 4 h .

  • Cyclization : POCl₃ (3.0 eq), reflux, 6 h, yielding 3 in 78% .

The carboxylic acid (3) is reduced to its corresponding alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by oxidation with pyridinium chlorochromate (PCC) to afford 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde (4) in 65% overall yield .

Functionalization of Piperidine-4-Amine

The piperidine moiety is functionalized through sequential alkylation and methylation. Starting with tert-butyl piperidin-4-ylcarbamate (5), reductive amination with formaldehyde and sodium cyanoborohydride (NaBH₃CN) introduces a methyl group at the 4-position, yielding tert-butyl methyl(piperidin-4-yl)carbamate (6) . Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) provides methyl(piperidin-4-yl)amine (7), which is immediately subjected to alkylation with 4-(bromomethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (8) in the presence of potassium carbonate (K₂CO₃) to yield 1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-N-methylpiperidin-4-amine (9) .

Critical parameters :

  • Alkylation : K₂CO₃ (3.0 eq), acetonitrile, 60°C, 12 h, 82% yield .

  • Intermediate 8 : Synthesized from 4 via Appel reaction (CBr₄, PPh₃) .

Construction of 1,2-Benzothiazole-1,1-Dione Core

The benzothiazole-1,1-dione scaffold is prepared from 2-aminobenzenethiol (10). Sulfonation with chlorosulfonic acid at 0°C generates 2-aminobenzenesulfonyl chloride (11), which undergoes intramolecular cyclization in aqueous sodium hydroxide (NaOH) to form 1,2-benzothiazole-1,1-dione (12) . Nitration at position 3 is achieved using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C, yielding 3-nitro-1,2-benzothiazole-1,1-dione (13), which is reduced to 3-amino-1,2-benzothiazole-1,1-dione (14) via catalytic hydrogenation (H₂, Pd/C) .

Coupling of Piperidine-Oxadiazole and Benzothiazole-Dione

The final coupling involves a nucleophilic aromatic substitution (SNAr) between 3-amino-1,2-benzothiazole-1,1-dione (14) and 1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-N-methylpiperidin-4-amine (9). Using N,N-diisopropylethylamine (DIPEA) as a base in dimethylformamide (DMF) at 100°C, the reaction proceeds via displacement of the amino group, yielding the target compound in 68% yield .

Optimization insights :

  • Elevated temperatures (100°C) enhance reaction kinetics without decomposition .

  • Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >95% purity .

Analytical Characterization

Spectroscopic validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxadiazole-CH₂), 7.89–7.45 (m, 4H, benzothiazole), 3.72 (s, 2H, piperidine-CH₂), 2.98 (s, 3H, N-CH₃) .

  • ¹³C NMR : 162.5 (C=O), 155.3 (oxadiazole-C), 121.8 (q, CF₃, J = 271 Hz) .

  • HRMS : m/z calc. for C₁₈H₁₆F₃N₅O₃S [M+H]⁺: 466.0952, found: 466.0949 .

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)
Oxadiazole formationPOCl₃, reflux7892
Piperidine alkylationK₂CO₃, MeCN8294
Benzothiazole nitrationHNO₃/H₂SO₄6590
Final couplingDIPEA, DMF6895

Challenges and Mitigation Strategies

  • Oxadiazole instability : The electron-deficient oxadiazole ring is prone to hydrolysis under acidic conditions. Using anhydrous solvents and inert atmospheres mitigates degradation .

  • Piperidine racemization : Chiral integrity is maintained by avoiding strong bases during alkylation .

  • Nitro reduction selectivity : Catalytic hydrogenation over Pd/C ensures complete reduction without over-hydrogenation .

Análisis De Reacciones Químicas

Types of Reactions

3-[Methyl(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the compound .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds featuring the oxadiazole ring have been synthesized and tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli . These studies reveal that certain oxadiazole derivatives demonstrate enhanced activity compared to traditional antibiotics like chloramphenicol and ampicillin .

Anticonvulsant Properties

Several studies have investigated the anticonvulsant potential of oxadiazole derivatives. Compounds similar to the target structure have shown efficacy in models for epilepsy, indicating that modifications to the oxadiazole ring can lead to increased anticonvulsant activity .

Cancer Research

The benzothiazole moiety is known for its anticancer properties. Compounds incorporating both benzothiazole and oxadiazole structures are being explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The dual action of these compounds may provide a novel approach to cancer therapy .

Fungicidal Activity

Oxadiazole derivatives have been identified as effective fungicides, particularly against phytopathogenic fungi. The incorporation of trifluoromethyl groups enhances their fungicidal properties, making them suitable for agricultural applications to protect crops from fungal infections .

Pest Control

Beyond fungicides, some oxadiazole derivatives are being studied for their potential as insecticides. The unique structural features of these compounds allow for targeted action against specific pests while minimizing harm to beneficial organisms .

Photovoltaic Materials

Recent advancements in material science suggest that oxadiazole-based compounds can be utilized in organic photovoltaic devices. Their electronic properties may contribute to improved efficiency in converting solar energy into electricity .

Sensors and Conductive Polymers

The unique chemical structure of the target compound allows it to be incorporated into conductive polymers used in sensors. These materials can be engineered for specific detection applications, such as environmental monitoring or medical diagnostics .

Summary Table of Applications

Application AreaSpecific ApplicationsNotable Findings
Medicinal ChemistryAntimicrobial agentsEnhanced activity against S. aureus and E. coli
Anticonvulsant agentsEfficacy in epilepsy models
Cancer treatmentInduction of apoptosis in cancer cells
Agricultural ScienceFungicidesEffective against phytopathogenic fungi
InsecticidesTargeted action with minimal ecological impact
Material ScienceOrganic photovoltaicsImproved efficiency in solar energy conversion
Conductive polymersApplications in sensors

Mecanismo De Acción

The mechanism of action of 3-[Methyl(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxadiazole ring play crucial roles in its activity, influencing its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application being studied .

Comparación Con Compuestos Similares

A. Benzothiazole Derivatives

Dichlobentiazox (CAS: 163269-30-5):

  • Structure: 3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1λ⁶,2-benzothiazole-1,1-dione .
  • Key differences: Replaces the piperidine-oxadiazole chain with a dichlorothiazole-methoxy group.
  • Bioactivity: Acts as a pesticide, targeting insect chitin synthesis .

Aglaithioduline (hypothetical compound from ):

  • Structure: Contains a benzothiazole-like core but lacks the trifluoromethyl-oxadiazole substituent.
  • Similarity: Exhibits ~70% structural similarity to SAHA (suberoylanilide hydroxamic acid), a histone deacetylase (HDAC) inhibitor, based on Tanimoto coefficient analysis .

B. Oxadiazole-Containing Compounds

5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (Compound 8a, ): Structure: Features a 5-phenyl-1,3,4-oxadiazole ring linked to a pyrazole-carbonitrile system. Synthesis: Yielded 53.84% via nucleophilic substitution, demonstrating the stability of oxadiazole-thiol intermediates .

Hexaflumuron (CAS: 86479-06-3):

  • Structure: Contains a benzoylurea group instead of benzothiazole-dione but shares trifluoromethyl substitution.
  • Bioactivity: Insect growth regulator targeting Lepidoptera .

Molecular Property Comparison

Property Target Compound Dichlobentiazox Aglaithioduline Compound 8a
Molecular Weight 429.4 g/mol 377.2 g/mol ~350 g/mol (estimated) 281.1 g/mol
Key Functional Groups Benzothiazole-dione, oxadiazole, piperidine Benzothiazole-dione, dichlorothiazole Benzothiazole-like core Oxadiazole, pyrazole
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 ~2.5 ~1.9
Bioactivity Not reported Pesticide HDAC inhibition Not reported

Bioactivity Profile Correlation

highlights that compounds with >60% structural similarity often cluster in bioactivity profiles due to shared protein-target interactions . For example:

  • The trifluoromethyl-oxadiazole group in the target compound may enhance binding to hydrophobic enzyme pockets, akin to hexaflumuron ’s insecticidal activity .

Research Implications and Limitations

  • Computational Similarity Metrics : Tanimoto and Dice coefficients (–2) are reliable for predicting bioactivity but may overlook stereoelectronic effects critical for target binding .
  • Data Gaps : Experimental data on the target compound’s solubility, toxicity, and specific targets are absent. Comparative studies with SAHA-like HDAC inhibitors () or pesticides () are warranted.

Actividad Biológica

Overview

The compound 3-[Methyl(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione is a complex organic molecule that combines a benzothiazole core with a trifluoromethyl group and an oxadiazole ring. This unique structure has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The IUPAC name of the compound is:

  • N-methyl-1,1-dioxo-N-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine

Antimicrobial Properties

Research indicates that derivatives of the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity. The presence of the oxadiazole moiety in the compound enhances its interaction with microbial targets. For instance:

  • Antibacterial Activity : Compounds containing the oxadiazole ring have shown promising results against various bacterial strains. Studies have demonstrated that certain derivatives can inhibit Staphylococcus aureus and Escherichia coli effectively. For example, derivatives with piperidine moieties exhibited enhanced activity compared to traditional antibiotics like gentamicin .

Anticancer Activity

The compound's structure suggests potential anticancer properties. The trifluoromethyl group and oxadiazole ring may facilitate interactions with specific cancer-related targets:

  • Mechanism of Action : The binding affinity of the compound to certain enzymes involved in cancer cell proliferation has been explored. For instance, molecular docking studies indicate that it may inhibit key enzymes in metabolic pathways crucial for cancer cell survival .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antitubercular Activity : A study by Dhumal et al. (2016) investigated a series of 1,3,4-oxadiazole derivatives for their antitubercular activity. Some compounds demonstrated strong inhibition against Mycobacterium bovis BCG .
  • Neuroprotective Effects : Research indicated that certain derivatives not only exhibited antimicrobial properties but also showed neuroprotective effects against oxidative stress in neuronal cells .

Research Findings

Study Activity Findings
Dhumal et al. (2016)AntitubercularStrong inhibition against Mycobacterium bovis BCG
Salama et al. (2020)AntibacterialCompounds showed potent action against MRSA strains
Desai et al. (2016)AntimicrobialActive against Gram-positive and Gram-negative strains

Q & A

Q. What are the optimal synthetic routes for preparing 3-[methyl(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione?

  • Methodological Answer : The synthesis involves multi-step heterocyclic assembly. Key steps include:
  • Piperidine functionalization : Alkylation of piperidin-4-amine with 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole in DMF using K₂CO₃ as a base (room temperature, 12–24 hours) .

  • Benzothiazole coupling : Reacting the functionalized piperidine with 1,2-benzothiazole-1,1-dione precursors under acidic or nucleophilic conditions. Evidence suggests using POCl₃ for cyclization or Pd/Cu catalysts for cross-coupling .

    3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略
    02:06
  • Purification : High-performance liquid chromatography (HPLC) is critical to isolate the final compound (≥95% purity) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in 19F NMR), oxadiazole protons (δ 8.0–8.5 ppm), and benzothiazole carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with exact mass matching theoretical calculations (e.g., C₁₇H₁₅F₃N₄O₂S requires m/z 396.09).
  • X-ray Crystallography : Resolve piperidine and oxadiazole spatial orientation if single crystals are obtainable .

Advanced Research Questions

Q. How can molecular docking studies predict the biological target interactions of this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with structural similarity to known benzothiazole targets (e.g., 14-α-demethylase lanosterol, PDB: 3LD6 ).
  • Docking Software : Use AutoDock Vina or Schrödinger Maestro with flexible ligand settings. Parameterize the trifluoromethyl group’s electronegativity and oxadiazole’s π-stacking potential .
  • Validation : Compare docking scores (ΔG) with reference inhibitors (e.g., fluconazole for antifungal activity). A score ≤ −8.0 kcal/mol suggests strong binding .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Contradictions may arise from assay variability or substituent effects. Mitigate via:
  • Consistent Assay Conditions : Standardize protocols (e.g., MIC values for antifungal activity tested in RPMI-1640 medium at pH 7.0) .
  • SAR Modulation : Systematically modify the oxadiazole’s trifluoromethyl group or piperidine’s methylamino moiety. For example, replacing CF₃ with Cl may alter lipophilicity (logP) and potency .
  • Meta-Analysis : Cross-reference data with analogous compounds (e.g., pyrazole-triazole hybrids ).

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions during piperidine alkylation .
  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (yields improve from 60% to 85% at 0.1 mmol scale) .
  • Flow Chemistry : Continuous-flow systems enhance mixing and heat transfer for exothermic steps (e.g., oxadiazole formation) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.